Z-Aib-OH

Solution-Phase Peptide Synthesis Aib Coupling Cbz Protection

N-((Benzyloxy)carbonyl)-2-methylalanine, also designated Z-Aib-OH or Cbz-Aib-OH, is a carbamate-protected derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). It is a key building block in peptide synthesis, where the benzyloxycarbonyl (Cbz or Z) group temporarily masks the α-amino function.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 15030-72-5
Cat. No. B554592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Aib-OH
CAS15030-72-5
Synonyms15030-72-5; Z-Aib-OH; 2-(((Benzyloxy)carbonyl)amino)-2-methylpropanoicacid; N-Cbz-2-amino-2-methylpropanoicacid; N-Cbz-2-methylalanine; Z-2-Methylalanine; Z-2-Aminoisobutyricacid; N-Carbobenzyloxy-2-methylalanine; QKVCSJBBYNYZNM-UHFFFAOYSA-N; ST50825860; 2-{[(Benzyloxy)carbonyl]amino}-2-methylpropanoicacid; NSC164086; AC1Q1NNA; N-CBZ-alpha-methylalanine; AC1L6N0G; N-Cbz-2-aminoisobutyricacid; SCHEMBL503402; 370940_ALDRICH; CTK4C6594; MolPort-001-794-416; N-Carbobenzyl-Oxy-2-Methylalanine; ZINC389799; N-benzyloxycarbonyl-2-methylalanine; N-carbobenzyloxy-alpha-methylalanine; ANW-58064
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C12H15NO4/c1-12(2,10(14)15)13-11(16)17-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,16)(H,14,15)
InChIKeyQKVCSJBBYNYZNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-((Benzyloxy)carbonyl)-2-methylalanine (CAS 15030-72-5): Core Identity and Synthetic Role


N-((Benzyloxy)carbonyl)-2-methylalanine, also designated Z-Aib-OH or Cbz-Aib-OH, is a carbamate-protected derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). It is a key building block in peptide synthesis, where the benzyloxycarbonyl (Cbz or Z) group temporarily masks the α-amino function . The compound is a white to off-white solid with a molecular formula of C₁₂H₁₅NO₄, a molecular weight of 237.25 g/mol, and a melting point of 65–69 °C (lit.) . Its primary utility lies in enabling the selective incorporation of the sterically hindered Aib residue into peptide chains, thereby modulating peptide conformation, stability, and biological activity .

N-((Benzyloxy)carbonyl)-2-methylalanine: Why Cbz/Aib Derivatives Are Not Commodity Interchangeables


While several protecting group strategies exist for Aib (e.g., Boc-Aib-OH, Fmoc-Aib-OH), the selection of a specific derivative has profound implications for synthetic route design, orthogonal deprotection compatibility, and final product integrity . Cbz (Z) protection offers unique stability toward bases and mild acids, with removal achieved via catalytic hydrogenolysis—a condition orthogonal to the acid-labile Boc and base-labile Fmoc groups [1]. Consequently, Z-Aib-OH cannot be casually replaced by its Boc or Fmoc counterparts without fundamentally altering the protection/deprotection sequence. Furthermore, the Cbz group imparts distinct solubility and handling characteristics that influence reaction media selection and purification workflows . The quantitative evidence below substantiates the specific differentiation of Z-Aib-OH in peptide synthesis contexts, enabling informed procurement decisions based on objective performance data rather than vendor claims.

Quantitative Differentiation of N-((Benzyloxy)carbonyl)-2-methylalanine vs. Closest Analogs: Evidence for Informed Procurement


Solution-Phase Coupling Efficiency: Z-Aib-OH Achieves 89% Yield in Z-Aib-Val-OMe Synthesis

In solution-phase peptide synthesis, Z-Aib-OH demonstrates high coupling efficiency. Under optimized mechanosynthesis conditions, the coupling of Z-Aib-OH with valine methyl ester yielded Z-Aib-Val-OMe in 89% isolated yield . While comparable yields for Fmoc-Aib-OH and Boc-Aib-OH in similar solution-phase dipeptide syntheses are not systematically reported, the 89% yield for Z-Aib-OH is among the highest documented for sterically hindered Aib couplings in solution and underscores its practical utility in this specific synthetic context.

Solution-Phase Peptide Synthesis Aib Coupling Cbz Protection

Orthogonal Deprotection: Cbz Hydrogenolysis Enables Compatibility with Acid- and Base-Sensitive Functionalities

The Cbz group in Z-Aib-OH is removed by catalytic hydrogenolysis (Pd/C, H₂), a neutral condition that leaves acid-labile (e.g., Boc, tert-butyl esters) and base-labile (e.g., Fmoc) groups intact . In contrast, Boc-Aib-OH requires acidic deprotection (TFA), and Fmoc-Aib-OH requires basic deprotection (piperidine) [1]. This orthogonal reactivity allows Z-Aib-OH to be incorporated into complex synthetic sequences where acid or base treatment would compromise other protecting groups or sensitive functional motifs [2].

Orthogonal Protection Hydrogenolysis Peptide Deprotection

Conformational Analysis: Z-Aib-OH Serves as a Benchmark for Aib Residue 3₁₀-Helicity Studies

Z-Aib-OH is a key model compound in gas-phase conformational studies of Aib oligomers. Single-conformation IR spectroscopy demonstrates that Z-Aib-OH adopts dihedral angles (ϕ, ψ = −57°, −30°) consistent with the 3₁₀-helical region of the Ramachandran map, despite lacking sufficient backbone length for full helix formation [1]. This behavior is intrinsic to the Cbz-protected Aib monomer and serves as a fundamental reference for understanding Aib's helicogenic propensity.

Peptide Conformation 3₁₀-Helix Spectroscopy Aib

Evidence-Based Application Scenarios for N-((Benzyloxy)carbonyl)-2-methylalanine


Solution-Phase Synthesis of Sterically Hindered Aib-Containing Peptides

Z-Aib-OH is optimally employed in solution-phase peptide synthesis where the final peptide target requires orthogonal protection strategies or where solid-phase synthesis is not feasible. The high coupling yield (89% for Z-Aib-Val-OMe) validates its practical utility in this context .

Multi-Step Syntheses Requiring Orthogonal Deprotection Compatibility

For complex molecules containing both acid- and base-sensitive protecting groups, the hydrogenolysis-labile Cbz group in Z-Aib-OH provides a distinct advantage . This allows for selective deprotection of the Aib amino group without affecting Boc, tert-butyl ester, or Fmoc protections .

Fundamental Studies of Aib-Induced Peptide Conformation

As a standard reference compound in gas-phase conformational studies, Z-Aib-OH is the preferred starting material for investigating the intrinsic helicogenic properties of the Aib residue . Its use ensures comparability with published data and supports robust mechanistic interpretation.

Technical Documentation Hub

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